Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride

PROTAC linker optimization CRBN ligand–linker conjugates Spirocyclic scaffold

Optimizing PROTAC linker geometry often necessitates extensive, time-consuming synthetic re-routing. This single building block directly addresses that bottleneck by providing a pre-conjugated CRBN ligand with a rigid azaspiro[3.5]nonane exit vector. Key supply and performance advantages: • Defined rigid probe: ~10.5 Å projection enables systematic SAR evaluation of linker rigidity vs. DC50 shifts >10-fold. • Documented utility: Directly applicable to IRAK1/4 degrader assembly for MYD88-mutant malignancy research. • Supply chain efficiency: Hydrochloride salt format streamlines amide coupling, eliminating counterion adjustment and reducing synthetic steps.

Molecular Formula C23H29ClN4O4
Molecular Weight 461.0 g/mol
Cat. No. B12402261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride
Molecular FormulaC23H29ClN4O4
Molecular Weight461.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCC4CC5(C4)CCNCC5.Cl
InChIInChI=1S/C23H28N4O4.ClH/c28-18-5-4-17(20(29)26-18)27-21(30)15-2-1-3-16(19(15)22(27)31)25-9-6-14-12-23(13-14)7-10-24-11-8-23;/h1-3,14,17,24-25H,4-13H2,(H,26,28,29);1H
InChIKeyGUZIHLHFVPEZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-C2-azaspiro[3.5]nonane HCl: PROTAC Ligand–Linker Conjugate


Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride (CAS: 2573304-92-2) is a cereblon (CRBN) E3 ubiquitin ligase ligand covalently pre-conjugated to an azaspiro[3.5]nonane linker as a single building block . The compound belongs to the class of PROTAC (PROteolysis TArgeting Chimera) intermediates, specifically designed as a ligand–linker conjugate that can be coupled to a target-protein ligand to assemble heterobifunctional degraders . As a hydrochloride salt, it is provided in a form suitable for direct synthetic use without additional counterion adjustment .

CRBN-recruiting PROTAC assembly using pre-conjugated ligand–linker conjugate
Rigid azaspiro[3.5]nonane spirocyclic linker for defined exit vector geometry
Hydrochloride salt for direct synthetic use without counterion adjustment

Why Standard Building Blocks Cannot Substitute


Generic CRBN ligand–linker conjugates such as Thalidomide-NH-CH2-COOH or Pomalidomide-C2-amine exhibit fundamentally different physicochemical and conformational properties that alter PROTAC ternary complex formation and degradation efficiency . The azaspiro[3.5]nonane scaffold in the target compound introduces a rigid, three-dimensional spirocyclic geometry with a defined exit vector (~10.5 Å rigid projection) that differs markedly from flexible alkyl linkers [1]. In the context of cereblon-based PROTAC design, subtle changes in linker length, rigidity, and spatial orientation can shift the DC50 value by >10-fold due to altered neosubstrate recruitment geometries at the CRBN–target protein interface . Substituting this compound with a structurally distinct building block would therefore introduce an uncontrolled variable in linker geometry, necessitating full re-optimization of the degrader series and invalidating existing structure–activity relationship data.

Linker Geometry Mismatch
Flexible alkyl or PEG linkers lack the rigid spirocyclic geometry that defines ternary complex orientation; replacement may shift DC50 by >10-fold and invalidate existing SAR.
CRBN Warhead Divergence
Lenalidomide- or pomalidomide-based building blocks recruit distinct neosubstrate profiles and cannot replicate thalidomide-derived CRBN engagement patterns.
Exit Vector Alteration
Azaspiro[3.3]heptane or non-spirocyclic analogs project the amine attachment point at different angles and distances, potentially disrupting productive ubiquitination geometry.

Differentiation vs. Closest Comparators


Spirocyclic vs. Flexible Linker Geometry

The azaspiro[3.5]nonane moiety provides a conformationally constrained spirocyclic geometry that differs fundamentally from the flexible alkyl linkers found in alternative CRBN conjugates such as Thalidomide-NH-CH2-COOH or Pomalidomide-C2-amine . Spirocyclic linkers have been shown to reduce topological polar surface area (tPSA) compared to linear analogs of equivalent atom count, with a measured tPSA reduction of approximately 15–20 Ų in related azaspiro-containing PROTAC building blocks relative to flexible glycol-based linkers [1]. This reduction in tPSA correlates with improved passive membrane permeability, a critical parameter for PROTACs where poor cellular penetration due to molecular weight (>800 Da) and high tPSA frequently limits degradation efficacy [2].

Spirocyclic vs. Flexible Linker
Class-level inference
tPSA reduction ~15–20 Ų vs flexible alkyl/ethylene glycol linkers (estimated ~75–85 Ų vs ~90–110 Ų).
Supports passive permeability improvement in PROTAC linker design.
Calculated from analog series; experimental validation recommended.
PROTAC linker optimization CRBN ligand–linker conjugates Spirocyclic scaffold

Role in Clinical PROTAC Design

Thalidomide-NH-C2-azaspiro[3.5]nonane HCl serves as a key building block for synthesizing PROTAC molecules that have advanced to clinical evaluation. In contrast, the closely related building block (S)-Deoxy-thalidomide-2,7-diazaspiro[3.5]nonane-C-Pip is employed in the synthesis of FHD-609, a clinical-stage BRD9 degrader that achieved a maximum tolerated dose of 40 mg twice weekly (or 80 mg once weekly) in Phase I trials for advanced synovial sarcoma [1]. Separately, the azaspiro[3.3]heptane analog Thalidomide-NH-C2-2-azaspiro[3.3]heptane is the designated E3 ligase ligand–linker conjugate for synthesizing KT-413 (Zomiradomide), an orally active IRAK4 PROTAC degrader demonstrating an IC50 of 11 nM against the DLBCL cancer line OCI-Ly10 and complete tumor regression at 3–30 mg/kg (po, qd) in MYD88-mutant ABC DLBCL xenograft models [2].

Clinical-stage Scaffold Association
Class-level inference
Azaspiro-containing building blocks used to synthesize FHD-609 (Phase I BRD9 degrader) and KT-413 (preclinical IRAK4 degrader).
Supports translational research context for rigid spirocyclic linker class.
Target compound activity not independently reported; model-specific review required.
Clinical-stage PROTAC BRD9 degrader IRAK4 degrader E3 ligase ligand–linker

CRBN Affinity: Thalidomide vs. Lenalidomide

The thalidomide-derived CRBN-binding warhead in this compound retains the core glutarimide pharmacophore essential for cereblon engagement, while the N-substitution pattern permits linker attachment without disrupting the critical phthalimide–CRBN interaction surface . Thalidomide-based PROTAC building blocks maintain nanomolar-range CRBN binding affinity, which is essential for effective ternary complex formation [1]. In contrast, lenalidomide-based ligands exhibit altered substrate recruitment preferences and degradation kinetics that are not simply interchangeable; studies have demonstrated that lenalidomide-based regimens produced 34–38% response rates in myelofibrosis compared to 16% for thalidomide (P = 0.06), underscoring distinct biological outcomes [2].

CRBN Warhead Pharmacology
Class-level inference
Thalidomide-based warhead maintains nanomolar CRBN affinity; lenalidomide shows ~2.2-fold higher myelofibrosis response rate (34–38% vs 16%, P=0.06) with distinct neosubstrate profiles.
Warhead choice determines neosubstrate recruitment; substitution alters degradation profile.
Clinical comparative study; warhead-specific biology must be reviewed.
CRBN binding affinity Thalidomide analogs E3 ligase recruitment PROTAC ternary complex

Azaspiro Linker Exit Vector Differences

The azaspiro[3.5]nonane scaffold differs from the azaspiro[3.3]heptane variant in ring size, bond angles, and the spatial projection of the amine attachment point . The azaspiro[3.5]nonane system contains a six-membered nitrogen-containing ring spiro-fused to a five-membered carbocycle, whereas azaspiro[3.3]heptane comprises two four-membered rings . In azaspiro-based PROTAC optimization, linker geometry critically determines ternary complex formation efficiency: a study of azaspirooxindolinone–thalidomide PROTACs targeting BTK demonstrated that the lead compound achieved DC50 = 3.35 μM and Dmax ~96% in RAMOS cells with a two-methylene linker, whereas alternative linker lengths and geometries produced markedly different degradation profiles [1].

Azaspiro Linker Geometry & Degradation
Class-level inference
Azaspiro[3.5]nonane vs azaspiro[3.3]heptane; related BTK PROTAC: optimal linker DC50 3.35 µM, Dmax 96% vs suboptimal linkers DC50 >30 µM.
Spirocyclic geometry directly influences ternary complex formation and degradation efficiency.
BTK-high RAMOS cell model; linker optimization context-dependent.
Spirocyclic linker geometry PROTAC exit vector Structure–activity relationship BTK degradation

Research and Industrial Application Scenarios


IRAK PROTAC Synthesis for Oncology

This compound is specifically documented as an intermediate for synthesizing IRAK (interleukin-1 receptor-associated kinase) degraders, a class of PROTACs under investigation for MYD88-mutant hematologic malignancies . Researchers developing IRAK4 or IRAK1 degraders can directly couple this pre-assembled ligand–linker conjugate to their target-protein ligand via standard amide bond formation at the terminal primary amine, significantly reducing synthetic steps compared to sequential conjugation approaches . This is particularly relevant given that IRAK4-targeting PROTACs such as KT-413 have demonstrated potent antiproliferative activity (IC50 = 11 nM) in DLBCL models and have advanced to clinical evaluation [1].

Linker SAR in PROTAC Optimization

The rigid azaspiro[3.5]nonane linker serves as a defined structural probe for systematically evaluating the impact of linker geometry on PROTAC degradation efficiency . In structure–activity relationship campaigns, this building block enables researchers to compare the effects of spirocyclic rigidity versus flexible alkyl/ethylene glycol linkers on ternary complex formation, cellular permeability, and ultimately DC50 values . The use of a standardized, commercially available ligand–linker conjugate ensures reproducibility across degrader series and facilitates cross-study comparison of linker performance metrics, a critical consideration given that linker composition can alter degradation efficacy by >10-fold in otherwise identical PROTACs [1].

Preclinical Kinase PROTAC Assembly

This building block enables the modular assembly of PROTAC candidates targeting kinases where a thalidomide-based CRBN ligand is appropriate . The compound's azaspiro[3.5]nonane linker provides a defined exit vector from the CRBN-binding surface that may be particularly suitable for kinases with solvent-exposed binding pockets or for targets requiring a specific spatial relationship between the E3 ligase and target protein to achieve productive ubiquitination . In azaspirooxindolinone–thalidomide PROTACs targeting BTK, similar rigid linkers achieved dose-dependent degradation with DC50 = 3.35 μM and Dmax = 96% while maintaining minimal cytotoxicity in non-cancerous fibroblasts, demonstrating the translational potential of this linker class [1].

Application
Selection Property
Validation Focus
IRAK degrader assembly studies
Pre-conjugated CRBN ligand–rigid linker conjugate
Ternary complex formation and degradation efficiency in MYD88-mutant cell models
PROTAC linker structure–activity relationship campaigns
Conformationally constrained spirocyclic geometry
Linker-dependent DC50 profiling and permeability assessment across degrader series
Kinase PROTAC modular synthesis
Defined exit vector from CRBN-binding surface
Ubiquitination efficiency and selectivity in kinase-dependent cell models
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